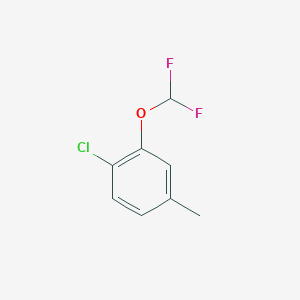

1-Chloro-2-(difluoromethoxy)-4-methylbenzene

説明

Chemical Identity and Structural Classification

This compound possesses the molecular formula C8H7ClF2O and exhibits a molecular weight of 192.59 grams per mole, as documented in comprehensive chemical databases. The compound is registered under the Chemical Abstracts Service number 1225665-64-4, providing a unique identifier for this specific molecular structure. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name reflects its substitution pattern on the benzene ring, with the chlorine atom positioned at carbon-1, the difluoromethoxy group at carbon-2, and the methyl group at carbon-4.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClF2O |

| Molecular Weight | 192.59 g/mol |

| Chemical Abstracts Service Number | 1225665-64-4 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Physical State | Liquid |

| Storage Temperature | Room Temperature |

The structural classification of this compound places it within the category of halogenated aromatic compounds, specifically as a substituted benzene derivative. The compound belongs to the broader class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds that impart unique chemical and physical properties. The difluoromethoxy functional group (-OCF2H) represents a particularly important structural motif in contemporary organofluorine chemistry, as it combines the electron-withdrawing effects of fluorine atoms with the connectivity provided by the ether linkage.

The electronic structure of the compound is significantly influenced by the presence of multiple electronegative substituents. The chlorine atom and the difluoromethoxy group both function as electron-withdrawing substituents, creating an electron-deficient aromatic system that exhibits distinct reactivity patterns compared to unsubstituted benzene derivatives. The carbon-fluorine bonds within the difluoromethoxy group are among the strongest in organic chemistry, with bond energies around 480 kilojoules per mole, contributing to the overall stability of the molecular structure. This structural arrangement creates opportunities for specific intermolecular interactions and influences the compound's behavior in various chemical environments.

Historical Context in Organofluorine Chemistry

The development of compounds such as this compound can be traced through the historical evolution of organofluorine chemistry, which began remarkably before elemental fluorine itself was isolated. Alexander Borodin, known for his contributions to classical music composition, conducted the first documented synthesis of an organofluorine compound in 1862 through nucleophilic replacement of halogen atoms with fluoride. This pioneering work established the foundation for halogen exchange methodologies that would later become central to fluorochemical industry practices for introducing fluorine atoms into organic molecules.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of potassium hydrogen difluoride and hydrogen fluoride marked a crucial milestone in the field. However, the hazardous nature and handling difficulties associated with highly reactive fluorine reagents resulted in relatively slow development of organofluorine chemistry until the 1920s. The first aromatic fluorination methodology was discovered by Günther Schiemann in 1927, involving the decomposition of diazonium salts in the presence of fluoroboric acid to produce fluorinated aromatic compounds. This reaction, known as the Schiemann reaction, established fundamental principles for introducing fluorine into aromatic systems and remains relevant to contemporary fluoroaromatic compound synthesis.

The synthesis of aromatic compounds with fluorinated side chains was first reported by Frédéric Swarts in 1898, demonstrating the conversion of benzotrichloride to trifluoromethyl derivatives through reaction with antimony trifluoride. This early work foreshadowed the development of difluoromethoxy-containing compounds, as it established the viability of introducing multiple fluorine atoms into aromatic substituents. The subsequent development during World War II of fluorochemical technologies for the Manhattan Project accelerated research into fluorinated compounds, leading to the establishment of industrial-scale fluorine chemistry processes.

Difluorocarbene chemistry, which became particularly important following pioneering studies by Jack Hine and colleagues in the late 1950s, provided crucial insights into the formation and reactivity of difluoromethoxy groups. Difluorocarbene, represented as :CF2, emerged as one of the most significant fluorinated reactive intermediates in modern organic chemistry. The stabilization of difluorocarbene through interaction of fluorine lone pairs with the carbene center created a relatively stable singlet species that could participate in various chemical transformations. Understanding these fundamental processes enabled the development of synthetic methodologies for incorporating difluoromethoxy groups into aromatic systems, ultimately leading to compounds such as this compound.

Significance in Halogenated Aromatic Compound Research

This compound represents a significant compound within the research landscape of halogenated aromatic compounds due to its multiple halogen substituents and their combined effects on molecular properties. The presence of both chlorine and fluorine atoms within the same molecular framework provides opportunities to study the differential effects of various halogens on aromatic reactivity and stability. Research into halogenated aromatic compounds has revealed that the electronic and steric effects of different halogen substituents can dramatically influence chemical behavior, with fluorine exhibiting unique characteristics due to its high electronegativity and small size.

The difluoromethoxy group within this compound serves as an important structural motif for investigating the properties of fluorinated ether linkages in aromatic systems. Research has demonstrated that difluoromethoxy benzene derivatives exhibit diverse applications within the chemical industry, with functionality being investigated and utilized in medicinal, technological, and agricultural fields. The high polarity of electronegative fluorine atoms, combined with potential aromatic stacking interactions of phenyl groups, makes difluoromethoxy phenyls valuable components for construction of nematic liquid crystals containing permanent dipoles.

| Research Area | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Antibacterial Products | Enhanced biological activity |

| Pharmaceutical Research | Enzyme Inhibitors | Selective therapeutic targets |

| Materials Science | Liquid Crystal Displays | Electronic properties optimization |

| Agricultural Chemistry | Pesticide Development | Environmental stability |

Studies examining the persistence and environmental behavior of halogenated aromatic compounds have identified these materials as subjects of particular concern due to their potential for bioaccumulation and resistance to biodegradation. The microbial breakdown of halogenated aromatic compounds has been extensively studied, revealing that the removal of halogen substituents represents a key step in degradation processes. Research has shown that degradation may occur through reductive, hydrolytic, or oxygenolytic mechanisms, with the specific pathway depending on environmental conditions and the nature of the halogen substituents.

The synthetic utility of this compound extends to its role as a building block for more complex molecular architectures. The compound's ability to undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction processes, makes it valuable for creating diverse chemical libraries. Research has demonstrated that the difluoromethoxy group can participate in specific binding interactions with biological targets, potentially leading to enhanced selectivity and efficacy in pharmaceutical applications. The combination of multiple halogen substituents within the compound provides opportunities for selective functionalization reactions, enabling the synthesis of structurally diverse derivatives for various research applications.

特性

IUPAC Name |

1-chloro-2-(difluoromethoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQWWFRWHKYEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fluorination of Chlorinated Aromatic Precursors Using Hydrogen Fluoride

One of the most established methods involves selective fluorination of chlorinated aromatic ethers using anhydrous hydrogen fluoride as both fluorinating agent and solvent. This method is exemplified by the selective fluorination of trichloromethoxybenzene derivatives to produce chlorodifluoromethoxybenzenes.

- React trichloromethoxybenzene with anhydrous hydrogen fluoride in a stainless steel autoclave equipped with stirring and temperature control.

- Add a catalytic amount of perfluoroalkyl sulfonic acid fluoride (e.g., perfluorobutyl sulfonic acid fluoride) to facilitate fluorination.

- Maintain reaction temperature between 50–150 °C and pressure between 0.5–5.0 MPa for 3–5 hours.

- After completion, remove excess hydrogen fluoride by nitrogen purging and neutralize the reaction mixture to pH 6–7.

- Purify the product by distillation or rectification.

- Yields of chlorodifluoromethoxybenzene products typically range from 70% to 80%.

- The reaction shows high selectivity for difluoromethoxy substitution over trifluoromethyl or other fluorinated side products.

Example Data from Patent CN104119238A:

| Parameter | Value |

|---|---|

| Raw material | Trichloromethoxybenzene (850 g, 4.02 mol) |

| Hydrogen fluoride | 780 g (39 mol) |

| Catalyst | Perfluorobutyl sulfonic acid fluoride (5 g) |

| Temperature | 100–110 °C |

| Pressure | 2.5–2.8 MPa |

| Reaction time | 4.5 hours |

| Product yield | 72.6% |

| Product purity (GC) | 79.8% chlorodifluoromethoxybenzene content |

This method is industrially relevant due to the use of hydrogen fluoride as both reagent and solvent and the ability to scale up under controlled pressure and temperature.

Multi-Step Synthesis via Halogenation and Nucleophilic Substitution

An alternative approach involves multi-step synthesis starting from methyl-substituted phenols or anisoles:

-

- Chlorinate the aromatic ring selectively using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).

- This introduces chlorine atoms at desired positions relative to the methyl group.

Introduction of Difluoromethoxy Group:

- React the chlorinated intermediate with difluoromethoxy reagents such as chlorodifluoromethoxy anion (ClCF2O−) generated in situ.

- Typical nucleophilic substitution conditions involve bases like sodium hydride (NaH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

- Reaction temperatures are maintained between 50–80 °C to optimize substitution efficiency.

-

- The crude product is purified by column chromatography or recrystallization to obtain pure 1-Chloro-2-(difluoromethoxy)-4-methylbenzene.

| Step | Reagents/Conditions | Temperature | Yield (%) (Typical) |

|---|---|---|---|

| Chlorination | Cl2/FeCl3 | Room temp to 50 °C | 80–90 |

| Difluoromethoxy introduction | NaH, ClCF2O− in DMSO | 50–80 °C | 70–85 |

This method allows precise control over substitution patterns and is suitable for laboratory-scale synthesis.

Catalytic Radical Difluoromethoxylation

Recent advances have introduced catalytic radical methods for difluoromethoxylation of arenes:

- Use of difluoromethyl triflate as a difluoromethoxy radical precursor.

- Catalysis under mild conditions with bases such as potassium hydroxide in mixed solvents.

- Room temperature reactions with ambient atmosphere stirring.

- This method can functionalize aromatic rings directly to install the difluoromethoxy group with high regioselectivity.

While this technique has been demonstrated for related compounds, its application to this compound is promising for future synthetic routes.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Selective HF Fluorination | Anhydrous HF, perfluoroalkyl sulfonic acid catalyst, 100–110 °C, 2.5–2.8 MPa | High selectivity, scalable | Requires HF handling, high pressure | ~73 |

| Halogenation + Nucleophilic Substitution | Cl2/FeCl3; NaH, ClCF2O− in DMSO, 50–80 °C | Precise substitution control | Multi-step, sensitive reagents | 70–85 |

| Catalytic Radical Difluoromethoxylation | Difluoromethyl triflate, KOH, Me-THF/H2O, RT | Mild conditions, regioselective | Emerging method, less industrial data | Not fully established |

Research Findings and Notes

- The fluorination using hydrogen fluoride and perfluoroalkyl sulfonic acid catalysts is well-documented in patent literature and industrial processes, indicating robust scalability and reproducibility.

- Multi-step halogenation and nucleophilic substitution routes provide flexibility in functional group placement and are supported by spectroscopic characterization (NMR, IR, GC-MS) to confirm product structure and purity.

- Catalytic radical methods offer innovative pathways for difluoromethoxylation but require further optimization for industrial application.

- Reaction parameters such as temperature, pressure, catalyst loading, and molar ratios are critical for maximizing yield and selectivity.

- Purification techniques including distillation, column chromatography, and recrystallization are essential to obtain analytically pure compounds.

化学反応の分析

1-Chloro-2-(difluoromethoxy)-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The difluoromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

Nucleophiles: Amines, thiols

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and methoxy-substituted compounds.

科学的研究の応用

1-Chloro-2-(difluoromethoxy)-4-methylbenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which 1-Chloro-2-(difluoromethoxy)-4-methylbenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

類似化合物との比較

Table 1: Structural and Property Comparison

Structural and Electronic Effects

- Substituent Position: The target compound’s -OCF₂ group at position 2 creates electron-withdrawing effects, activating the ring for electrophilic substitution at positions 3 and 5. In contrast, 1-chloro-4-(difluoromethoxy)-2-fluorobenzene () has the -OCF₂ group at position 4, which directs reactivity to positions 3 and 5 but with reduced steric hindrance compared to the methyl group in the target compound .

Lipophilicity :

Research Findings and Data

Spectroscopic Characterization

- NMR Data :

- The target compound’s ¹³C NMR would show distinct signals for the methyl group (~20–25 ppm) and the difluoromethoxy carbon (~110–120 ppm, split due to J coupling with fluorine). This contrasts with 1-chloro-2-(2-fluoropropyl)benzene (), where the fluoropropyl group produces a triplet near 80–90 ppm .

- ¹⁹F NMR would display a characteristic triplet for the -OCF₂ group (δ ≈ -70 to -80 ppm), differing from the -CF₃ signals in compounds like 2-chloro-1,1,1-trifluoro-2-(difluoromethoxy)ethane () .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Chloro-2-(difluoromethoxy)-4-methylbenzene?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by nucleophilic substitution or condensation with appropriate chloro- and difluoromethoxy-containing precursors. Structural confirmation should involve IR spectroscopy (to identify functional groups like C-Cl and C-O-CF₂), ¹H-NMR (to verify aromatic proton environments and substituent positions), and elemental analysis (to validate purity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine ¹H-NMR for aromatic proton splitting patterns, IR spectroscopy for C-Cl (550–850 cm⁻¹) and difluoromethoxy (~1100–1200 cm⁻¹) absorption bands, and mass spectrometry (MS) for molecular ion verification. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Q. What safety protocols are critical during handling?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store in airtight containers away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Refer to safety data sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can cross-coupling reactions expand functionalization of this compound?

- Methodological Answer : Suzuki-Miyaura coupling with arylboronic esters (e.g., using Pd catalysts) enables introduction of biaryl or heteroaryl groups at the chloro-substituted position. Optimize conditions (e.g., solvent: DMF/H₂O, base: K₂CO₃, temperature: 80–100°C) to minimize dehalogenation side reactions .

Q. What strategies optimize fluorescence or spectroscopic properties for analytical applications?

- Methodological Answer : Test solvent polarity (e.g., DMSO vs. hexane) and pH (optimal fluorescence at pH 5 ) to stabilize excited states. Use spectrofluorometry (λex 340 nm, λem 380 nm) with controlled temperature (25°C) to maximize intensity. Determine binding constants via Stern-Volmer plots .

Q. How can computational modeling predict reactivity or interactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potentials, HOMO-LUMO gaps, and reaction pathways. Validate with experimental data (e.g., kinetic studies for hydrolysis rates). Use PubChem or NIST databases to benchmark spectral predictions .

Q. What advanced analytical techniques resolve purity or degradation issues?

- Methodological Answer : Employ HPLC-MS with a C18 column (acetonitrile/water gradient) to separate impurities. Calculate LOD/LOQ (e.g., 0.269 mg/L and 0.898 mg/L via linear regression) for trace analysis. For stability studies, use accelerated aging tests (40°C/75% RH) with periodic NMR/IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。